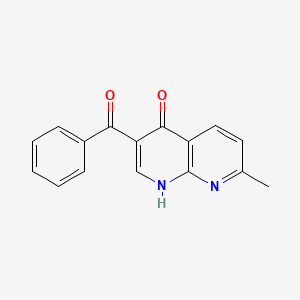
3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one, has been achieved through various methods . These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a derivative of 1,8-naphthyridin-4-one . It is substituted by a carboxylic acid, ethyl and methyl groups at positions 3, 1, and 7, respectively .Chemical Reactions Analysis
1,8-Naphthyridines, including 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one, can undergo various chemical reactions . These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Applications De Recherche Scientifique
Anticancer Properties
1,6-naphthyridines, including HMS1641I16, exhibit promising anticancer activity. Research has shown that these compounds can selectively target cancer cells, inhibit cell proliferation, and induce apoptosis. The structure–activity relationship (SAR) studies have correlated the anticancer effects of 1,6-naphthyridines with their molecular structure. Molecular modeling studies further enhance our understanding of their interactions with cancer cell targets .
Anti-Microbial Effects
The compound exhibits antimicrobial activity against various pathogens. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes. Investigating its efficacy against specific bacteria, fungi, and viruses is crucial .
Mécanisme D'action
While the specific mechanism of action for 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is not mentioned in the search results, it is known that certain 1,8-naphthyridine derivatives are considered good DNA intercalators . They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cancer cell growth .
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines, including 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one, has been of considerable interest to the synthetic community . Efforts are being made to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving synthesis methods and exploring the potential applications of these compounds in various fields.
Propriétés
IUPAC Name |
3-benzoyl-7-methyl-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-7-8-12-15(20)13(9-17-16(12)18-10)14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVCVULCDJRDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzoyl-7-methyl-1,8-naphthyridin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3'-(4-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6511010.png)
![2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6511023.png)
![N-(3-chlorophenyl)-2-[3'-(4-methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B6511039.png)

![2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6511058.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6511060.png)
![N-(2,5-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B6511066.png)
![2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6511069.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6511073.png)
![2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6511076.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B6511088.png)
![2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6511100.png)
![N-(4-ethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B6511108.png)
![3-{11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B6511120.png)